molecular formula C13H20O8 B2679035 4,4-Bis(ethoxycarbonyl)heptanedioic acid CAS No. 92454-00-7

4,4-Bis(ethoxycarbonyl)heptanedioic acid

Cat. No. B2679035
CAS RN: 92454-00-7
M. Wt: 304.295
InChI Key: DDMHPCIZAIYLPD-UHFFFAOYSA-N
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Description

4,4-Bis(ethoxycarbonyl)heptanedioic acid is a chemical compound with the linear formula C13H20O8 . It has a molecular weight of 304.3 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 4,4-Bis(ethoxycarbonyl)heptanedioic acid is represented by the linear formula C13H20O8 . The average mass is 302.278 Da and the monoisotopic mass is 302.101257 Da .


Physical And Chemical Properties Analysis

4,4-Bis(ethoxycarbonyl)heptanedioic acid is a solid at room temperature. It is insoluble in water but soluble in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), methanol, and ethanol.

Scientific Research Applications

Polymerization and Dental Applications

  • Polymerization Rates and Dental Applications : The polymerization reactivity of certain monomers, including those related to 4,4-bis(ethoxycarbonyl)heptanedioic acid, has been studied. Monomers containing phosphonic acid groups, derived from similar structures, show potential in dental applications due to their solubility in water and ethanol, etching properties, and interactions with hydroxyapatite (Albayrak, Sarayli Bilgici, & Avci, 2007).

Synthesis of Derivatives and Complexes

  • Synthesis of Quinazoline Derivatives : Research into the synthesis of new derivatives of quinazolines involves the use of compounds similar to 4,4-bis(ethoxycarbonyl)heptanedioic acid. These derivatives have potential applications in various fields of chemistry (Yokoyama, Shibata, Fujii, & Iwamoto, 1975).
  • Synthesis of Aromatic Poly(amic Ethyl Esters) : The compound has been used in synthesizing para-linked aromatic poly(amic ethyl ester)s, which are precursors to rodlike aromatic polyimides. These materials, featuring high solubility and controllable imidization processes, have potential applications in advanced materials science (Becker & Schmidt, 1992).

Photo- and Electrochemical Applications

  • Photopolymerization in Dental Composites : The compound has been studied for its reactivity in photopolymerization processes, particularly in the formulation of dental composites with low polymerization shrinkage (Catel, Fischer, Fässler, & Moszner, 2016).
  • Electrochemical Carbon-Skeleton Rearrangement : Research has explored the electrochemical carbon-skeleton rearrangement catalyzed by hydrophobic vitamin B12, using derivatives of 4,4-bis(ethoxycarbonyl)heptanedioic acid. This study has implications for understanding biochemical processes and synthetic chemistry applications (Murakami et al., 1985; Murakami, Hisaeda, Tashiro, & Matsuda, 1987).

Chemical Synthesis and Biological Activity

  • Synthesis of Bis(thiophenyl)alkanediamides : The compound is involved in synthesizing bisamides, which have shown anti-inflammatory and analgesic activity in biological tests. This highlights its potential in pharmaceutical applications (Avakyan et al., 2005).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4,4-bis(ethoxycarbonyl)heptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O8/c1-3-20-11(18)13(7-5-9(14)15,8-6-10(16)17)12(19)21-4-2/h3-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMHPCIZAIYLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Bis(ethoxycarbonyl)heptanedioic acid

CAS RN

92454-00-7
Record name 4,4-BIS-ETHOXYCARBONYL-HEPTANEDIOIC ACID
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